molecular formula C22H13BrFN3S B2649404 (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477298-77-4

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2649404
CAS No.: 477298-77-4
M. Wt: 450.33
InChI Key: AMIXWHOWUOJGEK-SFQUDFHCSA-N
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Description

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-fluoro substituted phenyl group, a naphthyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted phenyl group with the thiazole ring and the naphthyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(4-chloro-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (2E)-3-[(4-bromo-2-chlorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3S/c23-18-7-8-20(19(24)10-18)26-12-17(11-25)22-27-21(13-28-22)16-6-5-14-3-1-2-4-15(14)9-16/h1-10,12-13,26H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIXWHOWUOJGEK-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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